
2-(4-(Butylsulfonamido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Butylsulfonamido)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Aplicaciones Científicas De Investigación
2-(4-(Butylsulfonamido)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
It is known that sulfonamide derivatives, which include this compound, have a wide spectrum of biological activities . They are often used in the development of new useful derivatives due to their high affinity to multiple receptors .
Mode of Action
Sulfonamide derivatives are known to exhibit antimicrobial and anticancer activities through the inhibition of dihydrofolate reductase (dhfr) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, these compounds can prevent cell growth and proliferation, making them effective against various types of cancer and microbial infections .
Biochemical Pathways
It is known that sulfonamide derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, they can inhibit the tetrahydrofolate synthesis pathway by targeting DHFR, affecting DNA synthesis and cell growth .
Result of Action
It is known that sulfonamide derivatives can inhibit cell growth and proliferation by targeting dhfr, making them effective against various types of cancer and microbial infections .
Análisis Bioquímico
Biochemical Properties
2-(4-(Butylsulfonamido)phenyl)acetamide exhibits antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which this compound exhibits antimicrobial and antitumor activities .
Cellular Effects
This compound has been shown to have significant activity against A-549 and MCF-7 when compared to 5-Fluorouracil (5-FU), which was used as a reference drug . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through the inhibition of DHFR . A molecular docking study was performed to identify the mode of action of the synthesized compounds and their good binding interactions were observed with the active sites of DHFR .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Butylsulfonamido)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with butyl bromide to form the butylsulfonamido intermediate. This intermediate is then reacted with chloroacetamide under reflux conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process typically includes recrystallization and chromatography techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Butylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Butylsulfonamido)phenyl)acetamide
- 2-(4-Methylsulfonylphenyl)acetamide
- N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
2-(4-(Butylsulfonamido)phenyl)acetamide is unique due to its specific butylsulfonamido group, which imparts distinct biological activities compared to other sulfonamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
2-[4-(butylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-3-8-18(16,17)14-11-6-4-10(5-7-11)9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCMNPMPGBSPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)

![4-{[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B2809759.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)
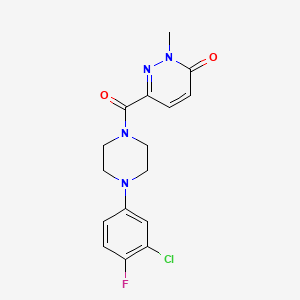
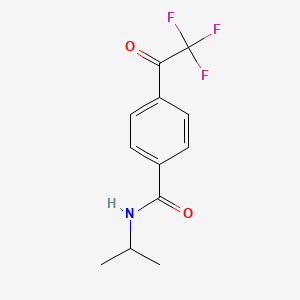
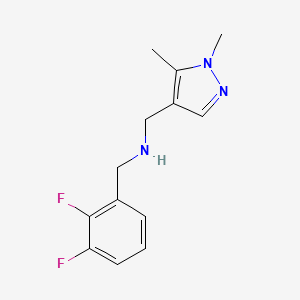
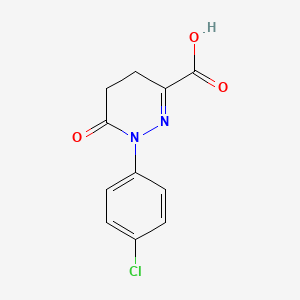
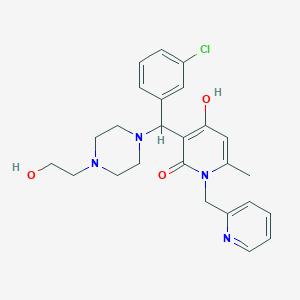
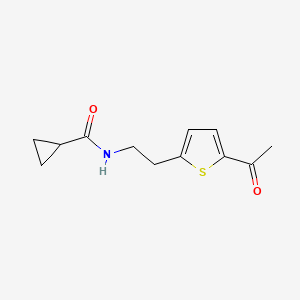
![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)
![1-[(3-chlorophenyl)methyl]-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2809777.png)
